Pannomycin

CAS No.:

Cat. No.: VC1957626

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H32O3 |

|---|---|

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | (2E,4E)-5-[(1R,2S,4aR,6S,7R,8aR)-7-hydroxy-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylpenta-2,4-dienoic acid |

| Standard InChI | InChI=1S/C22H32O3/c1-6-7-18-15(3)10-17-11-16(4)20(23)12-19(17)22(18,5)13-14(2)8-9-21(24)25/h6-10,13,16-20,23H,11-12H2,1-5H3,(H,24,25)/b7-6+,9-8+,14-13+/t16-,17-,18-,19+,20+,22+/m0/s1 |

| Standard InChI Key | FFRJHWIQULDGGE-CUYCTCHZSA-N |

| Isomeric SMILES | C/C=C/[C@H]1C(=C[C@H]2C[C@@H]([C@@H](C[C@H]2[C@]1(C)/C=C(\C)/C=C/C(=O)O)O)C)C |

| Canonical SMILES | CC=CC1C(=CC2CC(C(CC2C1(C)C=C(C)C=CC(=O)O)O)C)C |

Introduction

Chemical Structure and Properties

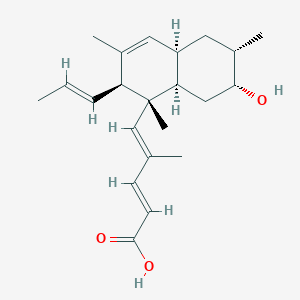

Pannomycin is classified as a cis-decalin secondary metabolite with a complex molecular structure. Its physical and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Pannomycin

| Property | Value |

|---|---|

| Molecular Formula | C22H32O3 |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | (2E,4E)-5-[(1R,2S,4aR,6S,7R,8aR)-7-hydroxy-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylpenta-2,4-dienoic acid |

| Standard InChI | InChI=1S/C22H32O3/c1-6-7-18-15(3)10-17-11-16(4)20(23)12-19(17)22(18,5)13-14(2)8-9-21(24)25/h6-10,13,16-20,23H,11-12H2,1-5H3,(H,24,25)/b7-6+,9-8+,14-13+/t16-,17-,18-,19+,20+,22+/m0/s1 |

| Standard InChIKey | FFRJHWIQULDGGE-CUYCTCHZSA-N |

| Isomeric SMILES | C/C=C/[C@H]1C(=C[C@H]2CC@@HC)C |

| Physical State | Solid |

The chemical structure of Pannomycin features a cis-decalin core with multiple functional groups, including a hydroxyl group and a carboxylic acid moiety, contributing to its unique biological properties .

Discovery and Isolation

Antisense-Guided Screening Approach

Pannomycin was discovered through an innovative antisense-guided screening approach designed to identify specific inhibitors of bacterial protein secretion machinery. This novel technique employed a strain of Staphylococcus aureus engineered to produce antisense RNA against SecA, a critical component of bacterial protein secretion systems .

The discovery process involved a high-throughput, two-plate agar-based whole cell differential sensitivity screen. After evaluating over 115,000 natural product extracts with the SecA antisense strain, researchers identified an extract from Geomyces pannorum that demonstrated increased activity against the sensitized strain compared to the wild-type control .

Isolation and Structure Elucidation

Following the identification of bioactivity in the Geomyces pannorum extract, researchers employed bioassay-guided isolation techniques to purify the active component. The structure of this new cis-decalin secondary metabolite, subsequently named Pannomycin, was elucidated using advanced spectroscopic methods .

The isolation of Pannomycin represents a significant achievement in natural product discovery, demonstrating the effectiveness of antisense-based screening strategies for identifying compounds that target specific cellular mechanisms .

Mechanism of Action

SecA Protein Targeting

Pannomycin's primary mechanism of action involves the inhibition of SecA, a key component of the bacterial Sec-dependent protein secretion machinery. SecA functions as an ATPase motor that drives precursor proteins through the SecYEG protein translocation channels in bacterial membranes .

The compound was identified using a differential sensitivity assay specifically targeting the SecA protein in bacteria. This method allowed researchers to detect compounds that would inhibit this crucial bacterial machinery .

Comparison with Other SecA Inhibitors

Pannomycin belongs to a small group of natural product inhibitors of SecA. Other compounds in this category include CJ-21058, isolated from an unidentified fungus, which showed antibacterial activity against Gram-positive bacteria .

While sodium azide was previously known as a SecA inhibitor with antibacterial activity (IC50 of 1mM), Pannomycin represents one of the first natural product inhibitors specifically identified through targeted screening approaches .

Research Applications

Tool for Studying Bacterial Secretion

Pannomycin has proven valuable as a research tool for investigating bacterial secretion mechanisms. Its specific targeting of SecA allows scientists to study the role of this protein in bacterial physiology and pathogenesis .

By selectively inhibiting the SecA pathway, researchers can better understand:

-

The mechanisms of protein translocation across bacterial membranes

-

The role of protein secretion in bacterial virulence

Current Research Status and Future Perspectives

Structure-Activity Relationship Studies

Current research on Pannomycin focuses on understanding the structure-activity relationships that determine its binding to SecA and its antibacterial effects. This knowledge is essential for developing more potent derivatives with enhanced antimicrobial properties .

Researchers are particularly interested in:

-

Identifying the specific binding site on SecA

-

Determining which structural features are essential for activity

-

Developing synthetic analogs with improved potency and pharmacokinetic properties

Integration with Other Antibiotic Approaches

Recent studies suggest that SecA inhibitors like Pannomycin might be particularly valuable when combined with existing antibiotics, especially β-lactams. Since the Sec machinery is responsible for exporting β-lactamase enzymes (which confer resistance to β-lactam antibiotics), inhibiting this pathway could potentially restore sensitivity to these important antibiotics .

This dual-targeting approach represents a promising strategy for addressing the growing challenge of antibiotic resistance in clinical settings .

Challenges and Opportunities

Despite its promise, several challenges remain in the development of Pannomycin-based antibiotics:

-

Improving potency while maintaining selectivity for bacterial targets

-

Enhancing penetration through bacterial outer membranes, particularly in Gram-negative species

-

Optimizing pharmacokinetic properties for clinical applications

Nevertheless, the unique mechanism of action and specificity for bacterial targets position Pannomycin and related SecA inhibitors as important candidates in the ongoing search for novel antibiotics against resistant bacteria .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume